6-Oxaspiro[2.5]octan-1-amine
Overview
Description
6-Oxaspiro[25]octan-1-amine is a chemical compound with the molecular formula C7H13NO It is characterized by a spirocyclic structure, which includes an oxygen atom and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxaspiro[2.5]octan-1-amine typically involves the formation of the spirocyclic ring system followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor, such as a diol or an epoxide, in the presence of a base or an acid catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Oxaspiro[2.5]octan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted amines, oxides, and nitro compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
6-Oxaspiro[2.5]octan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Oxaspiro[2.5]octan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The spirocyclic structure may also contribute to the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
6-Oxaspiro[2.5]octane: Lacks the amine group, making it less reactive in certain chemical reactions.
6-Oxaspiro[2.5]octan-1-ol: Contains a hydroxyl group instead of an amine, leading to different chemical properties and reactivity.
6-Oxaspiro[2.5]octan-1-nitrile: Contains a nitrile group, which significantly alters its chemical behavior and applications.
Uniqueness
6-Oxaspiro[2.5]octan-1-amine is unique due to its combination of a spirocyclic structure and an amine group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research .
Properties
IUPAC Name |
6-oxaspiro[2.5]octan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-6-5-7(6)1-3-9-4-2-7/h6H,1-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKJNOMPBWITCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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